molecular formula C12H7ClN2O B2816215 6-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 147283-46-3

6-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B2816215
CAS No.: 147283-46-3
M. Wt: 230.65
InChI Key: SSTNHBXIZOZHLP-UHFFFAOYSA-N
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Description

6-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 147283-46-3) is a versatile nicotinonitrile derivative of significant interest in medicinal chemistry and materials science. This compound serves as a key scaffold for constructing novel heterocyclic compounds with potent biological activities . In anticancer research, structurally related nicotinonitrile derivatives have demonstrated promising cytotoxic effects against a range of cancer cell lines, including NCIH 460, RKOP 27, and HeLa, with some analogs showing IC50 values in the nanomolar range while exhibiting lower toxicity to normal cells . The core 3-cyano-2-pyridone structure is also investigated for its potential to inhibit molecular targets such as PIM1 kinase . Beyond pharmaceutical applications, this family of compounds has been successfully employed as effective corrosion inhibitors for carbon steel in acidic environments, forming a protective layer on the metal surface . The synthetic versatility and multifunctional profile of this compound make it a valuable building block for research and development. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2-chlorophenyl)-2-oxo-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O/c13-10-4-2-1-3-9(10)11-6-5-8(7-14)12(16)15-11/h1-6H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTNHBXIZOZHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C(=O)N2)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 2-chlorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of 6-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine have demonstrated notable antimicrobial activity. Studies have shown that compounds with similar structures exhibit effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. For instance, derivatives containing electron-withdrawing groups have been reported to enhance antibacterial properties significantly .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Certain studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the 2-chlorophenyl group appears to play a critical role in enhancing its cytotoxic effects against specific cancer cell lines .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of synthesized derivatives of 6-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine against several pathogens. The results indicated that compounds with specific substituents displayed significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .

Case Study 2: Anticancer Activity Assessment

In another investigation, the anticancer properties of the compound were assessed using various cancer cell lines. The findings revealed that certain derivatives exhibited potent cytotoxicity, leading to a decrease in cell viability and induction of apoptosis in treated cells. The study concluded that further structural optimization could lead to the development of effective anticancer agents based on this scaffold .

Mechanism of Action

The mechanism of action of 6-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Antioxidant Activity

  • Hydroxy/Methoxy Substitution : Compounds with 4-hydroxy-3-methoxyphenyl groups exhibit radical scavenging activities up to 79.05% (vs. 82.71% for ascorbic acid), whereas pure methoxy derivatives (e.g., 5c ) show reduced efficacy (17.55%) due to decreased hydrogen-bonding capacity .

Antimicrobial and Anticancer Activity

  • Docking Studies : Pyridine-3-carbonitriles with halogenated aryl groups (e.g., 4-bromo, 4-fluoro) bind to E. coli protein 4H2M with affinities of -7.6 to -7.9 kcal/mol, comparable to gemifloxacin (-7.0 kcal/mol) .
  • Survivin Modulation : 4-(4-Chlorophenyl)-6-(4-fluorobenzyloxy) analogs induce apoptosis in cancer cells via survivin inhibition, with IC₅₀ values <10 µM .

Crystallographic and Supramolecular Behavior

  • Fluorine-Driven Assembly : 6-(4-Fluorophenyl) analogs form stable crystals via C–F···H–N and π-stacking interactions, whereas methyl or chloro substituents favor less ordered structures .

Key Research Findings and Implications

Substituent Position Matters : 2-Chlorophenyl derivatives may exhibit unique steric and electronic properties compared to 3- or 4-chloro isomers, influencing both synthesis and bioactivity.

Thioxo vs. Oxo : The 2-thioxo group enhances antimicrobial activity but complicates synthesis .

Antioxidant Optimization : Introducing hydroxyl groups adjacent to methoxy substituents (e.g., 4-hydroxy-3-methoxy) maximizes radical scavenging .

Biological Activity

6-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a compound belonging to the dihydropyridine class, which has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Synthesis

The compound can be synthesized through various methods involving the reaction of malononitrile with appropriate aromatic aldehydes and amines. The synthesis typically involves refluxing the reactants in solvents like ethanol, followed by recrystallization to obtain pure products. The structural characterization is often performed using techniques such as NMR and IR spectroscopy.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.

  • Case Study : A study evaluated a series of trisubstituted derivatives against three human tumor cell lines. Among these, one derivative was found to be 2.5 times more active than doxorubicin against the colon HT29 carcinoma cell line, demonstrating substantial potential as an anticancer agent .
CompoundCell LineIC50 (µM)Comparison
24HT29102.5x Doxorubicin
15A54915Active
23MCF720Active

Antimicrobial Activity

The compound also displays notable antimicrobial properties. Studies have shown that it is effective against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

  • Case Study : In a comparative study, the compound exhibited antimicrobial activity comparable to ampicillin against Staphylococcus aureus and Escherichia coli, with MIC values indicating potent efficacy .
PathogenMIC (µg/mL)Standard Drug Comparison
Staphylococcus aureus12Ampicillin
Escherichia coli16Ampicillin
Candida albicans20Clotrimazole

Anti-inflammatory Activity

In addition to its cytotoxic and antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Studies have shown that certain derivatives exhibit greater anti-inflammatory activity than curcumin, a well-known anti-inflammatory agent.

  • Research Findings : Compounds derived from this class have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with cellular pathways involved in apoptosis and inflammation modulation.

Q & A

Q. What are the common synthetic routes for preparing 6-(2-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, and what key reaction conditions influence yield and purity?

The compound is synthesized via multi-step cyclocondensation reactions. A typical procedure involves refluxing a mixture of substituted acetophenone (e.g., p-bromoacetophenone), an aldehyde, ethyl cyanoacetate, and ammonium acetate in ethanol. Key parameters include:

  • Temperature : Prolonged reflux (~10–20 hours) ensures complete cyclization .
  • Solvent : Ethanol is preferred for its polarity and ability to dissolve intermediates.
  • Purification : Crystallization from DMF/ethanol (1:2) improves purity . Yield optimization requires precise stoichiometry of reagents and inert conditions to prevent oxidation of the dihydropyridine ring.

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Key techniques include:

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1640–1690 cm⁻¹) and nitrile (C≡N, ~2210–2133 cm⁻¹) groups .
  • ¹H-NMR : Aromatic protons (δ 7.06–7.78 ppm) and the dihydropyridine C5 proton (δ ~6.72–6.80 ppm) confirm regiochemistry .
  • X-ray Crystallography : Resolves planar dihydropyridine rings and dihedral angles with substituents (e.g., 85.33° with benzene rings) .

Q. What are the common challenges in purifying this compound, and what techniques are recommended?

Challenges include removing unreacted starting materials and by-products (e.g., dimeric species). Effective methods:

  • Recrystallization : Use DMF/ethanol or methanol/water mixtures to isolate high-purity crystals .
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients separates polar impurities .

Advanced Research Questions

Q. How can the cyclocondensation step be optimized to minimize by-product formation?

  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., piperidine) accelerate cyclization and reduce side reactions .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require careful pH control to prevent hydrolysis of the nitrile group .
  • Microwave Assistance : Reduces reaction time (from hours to minutes) and improves yield by 10–15% compared to conventional heating .

Q. How do substituents on the dihydropyridine ring influence biological activity, and what strategies modify these groups?

  • Electron-Withdrawing Groups (e.g., Cl, CF₃) : Enhance stability and binding to targets like cyclooxygenase-2 (COX-2) by increasing electrophilicity .
  • Substitution Position : The 2-chlorophenyl group at C6 improves steric interactions with hydrophobic enzyme pockets, while C3 nitrile aids hydrogen bonding .
  • Derivatization : Post-synthetic modifications (e.g., oxidation of methylthio to sulfone groups) can fine-tune solubility and activity .

Q. In studies with conflicting biological activity data, what methodological factors should be scrutinized?

  • Purity Assessment : Contaminants (e.g., unreacted aldehydes) may skew results. Use HPLC-MS for ≥95% purity validation .
  • Assay Conditions : Variations in cell lines (e.g., cancer vs. normal) or incubation times (24 vs. 48 hours) significantly impact IC₅₀ values .
  • Solvent Artifacts : DMSO used in stock solutions can inhibit certain enzymes, requiring solvent-matched controls .

Q. How can computational chemistry predict reactivity or target interactions for this compound?

  • Molecular Docking : Uses X-ray crystallography data (e.g., PDB ID 3LN1) to model binding to COX-2, identifying key residues (e.g., Arg120, Tyr355) for interaction .
  • DFT Calculations : Predicts electrophilic sites (e.g., C5 of dihydropyridine) prone to nucleophilic attack, guiding derivative synthesis .

Methodological Tables

Q. Table 1: Key Synthetic Parameters and Outcomes

ParameterOptimal ConditionImpact on Yield/PurityReference
Reaction Time12–18 hours reflux<12h: Incomplete cyclization
SolventEthanolMaximizes intermediate solubility
CrystallizationDMF/ethanol (1:2)Purity >98%

Q. Table 2: Spectral Markers for Structural Confirmation

Functional GroupIR (cm⁻¹)¹H-NMR (δ, ppm)Reference
C=O (2-oxo)1642–1690-
C≡N (nitrile)2133–2210-
C5-Pyridone H-6.72–6.80 (s, 1H)

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